molecular formula C7H17NO B14041624 (S)-2-Amino-2-methylhexan-1-ol

(S)-2-Amino-2-methylhexan-1-ol

Cat. No.: B14041624
M. Wt: 131.22 g/mol
InChI Key: KIOCABJEBRVQNM-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Amino-2-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (S)-2-methylhexan-2-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or oxime. This process is often carried out in the presence of a metal catalyst such as palladium on carbon or Raney nickel, under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-methylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sulfuric acid in an aqueous medium.

Major Products Formed

    Oxidation: (S)-2-Methylhexan-2-one or (S)-2-Methylhexanoic acid.

    Reduction: (S)-2-Methylhexan-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-2-methylhexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-methylhexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-methylhexan-1-ol: The enantiomer of (S)-2-Amino-2-methylhexan-1-ol, with similar chemical properties but different biological activity.

    2-Amino-2-methylpentan-1-ol: A structurally similar compound with one less carbon atom in the chain.

    2-Amino-2-methylbutan-1-ol: Another similar compound with two fewer carbon atoms in the chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. Its specific structure also makes it a valuable building block in the synthesis of chiral molecules.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

(2S)-2-amino-2-methylhexan-1-ol

InChI

InChI=1S/C7H17NO/c1-3-4-5-7(2,8)6-9/h9H,3-6,8H2,1-2H3/t7-/m0/s1

InChI Key

KIOCABJEBRVQNM-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@](C)(CO)N

Canonical SMILES

CCCCC(C)(CO)N

Origin of Product

United States

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